[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate
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Overview
Description
[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate: is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Tetracenyl Core: The synthesis begins with the construction of the tetracenyl core, which involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy, methoxy, and acetoxy groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the selective introduction of each functional group.
Final Assembly: The final step involves the coupling of the tetracenyl core with the oxan-4-yl acetate moiety. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The tetracenyl core may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate: can be compared with other tetracenyl derivatives and compounds with similar functional groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (acetoxy, methoxy, hydroxy) in this compound provides a unique combination of chemical properties.
Structural Complexity: The complex structure of this compound distinguishes it from simpler analogs, potentially leading to unique biological activities and applications.
Properties
CAS No. |
73113-86-7 |
---|---|
Molecular Formula |
C51H48O15 |
Molecular Weight |
900.9 g/mol |
IUPAC Name |
[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C51H48O15/c1-27-49(65-29(3)53)37(64-28(2)52)23-40(63-27)66-38-25-50(59,24-35-42(38)48(58)44-43(46(35)56)45(55)34-17-12-18-36(61-5)41(34)47(44)57)39(54)26-62-51(30-13-8-6-9-14-30,31-15-10-7-11-16-31)32-19-21-33(60-4)22-20-32/h6-22,27,37-38,40,49,56,58-59H,23-26H2,1-5H3 |
InChI Key |
UACGDLTZKOJLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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